4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid
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Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid is a synthetic organic compound with the molecular formula C13H23NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a carboxylic acid functional group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid typically involves the following steps:
Formation of the Oxane Ring: The initial step involves the formation of the oxane ring structure. This can be achieved through cyclization reactions involving appropriate precursors such as diols or haloalcohols under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group. Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Esterification and Amidation: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides, respectively. Reagents such as alcohols or amines in the presence of coupling agents like EDCI or DCC are commonly used.
Major Products
Free Amine: Obtained by deprotection of the Boc group.
Esters and Amides: Formed through reactions of the carboxylic acid group with alcohols or amines.
Scientific Research Applications
Chemistry
In organic chemistry, 4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in the construction of heterocyclic compounds and peptides.
Biology and Medicine
In biological and medical research, this compound is used in the development of pharmaceuticals. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, which is crucial in the synthesis of peptide-based drugs and other bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it suitable for the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid depends on its application. In peptide synthesis, the Boc group serves as a protecting group that prevents unwanted side reactions at the amino group. Upon deprotection, the free amine can participate in further reactions to form peptide bonds.
Comparison with Similar Compounds
Similar Compounds
4-{[(Tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of an oxane ring.
N-Boc-4-aminobutyric acid: Contains a Boc-protected amino group and a carboxylic acid group but lacks the oxane ring structure.
Uniqueness
4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid is unique due to its specific ring structure and the presence of both a Boc-protected amino group and a carboxylic acid group. This combination of functional groups and ring structure provides distinct reactivity and stability, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
3,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-11(2,3)19-10(17)14-13(9(15)16)6-7-18-8-12(13,4)5/h6-8H2,1-5H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHOHOVWCJTDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2174001-93-3 |
Source
|
Record name | 4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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